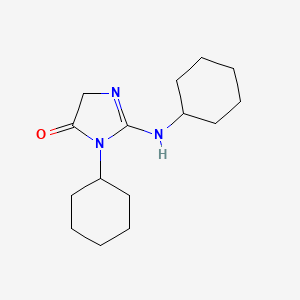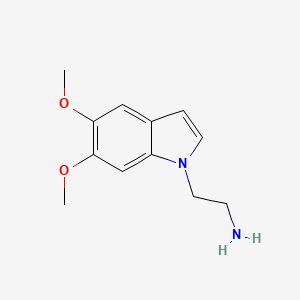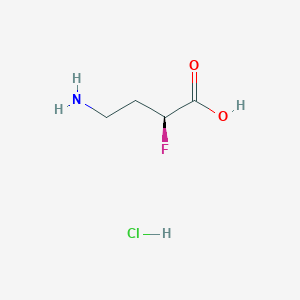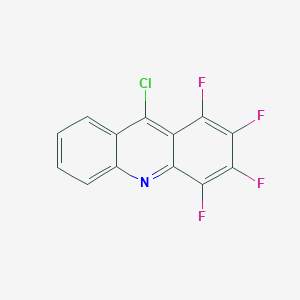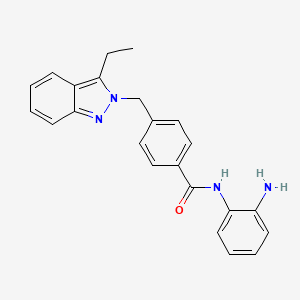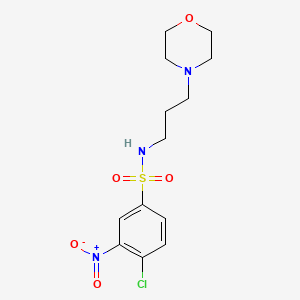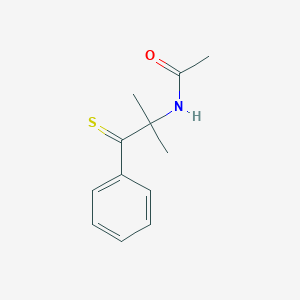![molecular formula C18H28N2O5 B12930840 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester CAS No. 73597-26-9](/img/structure/B12930840.png)
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propenoic acid backbone and an isocyanate functional group. It is often used in the synthesis of polymers and other advanced materials due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester typically involves the reaction of 2-Propenoic acid, 2-methyl- with 5-isocyanato-1,3,3-trimethylcyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester undergoes several types of chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various nucleophiles and electrophiles.
Substitution Reactions: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of urea and carbamate derivatives.
Polymerization: The compound can undergo radical polymerization to form high-molecular-weight polymers.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols, which react with the isocyanate group.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Solvents: Such as dichloromethane and toluene, which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polymers: Formed through radical polymerization, which are used in various industrial applications.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Utilized in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of medical adhesives and coatings.
Industry: Employed in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester involves the reactivity of its functional groups. The isocyanate group can react with nucleophiles, leading to the formation of urea and carbamate linkages. The propenoic acid moiety can undergo polymerization, forming long-chain polymers with unique mechanical and chemical properties. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methacrylic Acid: Similar in structure but lacks the isocyanate group.
Ethyl Methacrylate: An ester of methacrylic acid with different reactivity.
Pentaerythrityl Triacrylate: A triester with multiple acrylate groups, used in similar applications.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester lies in its combination of the propenoic acid backbone and the isocyanate functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
73597-26-9 |
|---|---|
Molecular Formula |
C18H28N2O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methylcarbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)15(22)24-6-7-25-16(23)19-11-18(5)9-14(20-12-21)8-17(3,4)10-18/h14H,1,6-11H2,2-5H3,(H,19,23) |
InChI Key |
UQCJKNNSDJROFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)NCC1(CC(CC(C1)(C)C)N=C=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
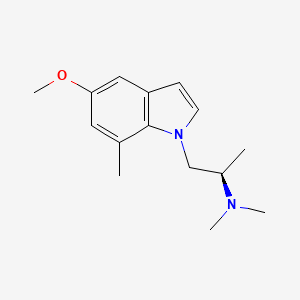
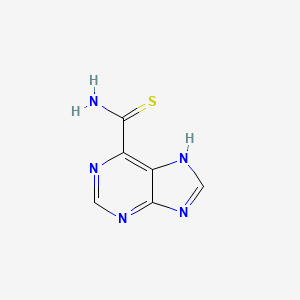
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
